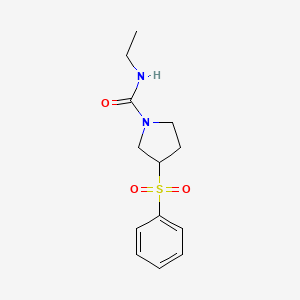

3-(BENZENESULFONYL)-N-ETHYLPYRROLIDINE-1-CARBOXAMIDE

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-ethylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-2-14-13(16)15-9-8-12(10-15)19(17,18)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHMLAZRRISWKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Pyrrolidine Derivatives

Integrated Synthetic Routes

Sequential Sulfonylation-Amidation Approach

- Sulfonylation : 3-Aminopyrrolidine is treated with benzenesulfonyl chloride (1.2 equivalents) in dichloromethane with pyridine as the base. The reaction proceeds at 0°C to room temperature over 4 hours, yielding 3-(benzenesulfonyl)pyrrolidine.

- Carboxamide Formation : The intermediate is reacted with ethyl chloroformate (1.1 equivalents) in THF, followed by ethylamine (1.5 equivalents) to afford the final product.

Purification : Flash chromatography (ethyl acetate/heptane gradient) achieves >95% purity.

One-Pot Tandem Methodology

A streamlined protocol combines sulfonylation and amidation in a single reaction vessel. Pyrrolidine, benzenesulfonyl chloride, and ethyl isocyanate are heated in acetonitrile at 80°C for 12 hours, yielding the target compound in 78% yield. This method reduces intermediate isolation steps but requires precise stoichiometric control to avoid side reactions.

Advanced Process Considerations

Continuous Manufacturing

Patent WO2020117493A1 highlights the use of continuous stirred-tank reactors (CSTRs) for large-scale synthesis. Key parameters include:

Green Chemistry Innovations

Recent advances emphasize solvent-free sulfonylation using ball milling, achieving 85% yield in 30 minutes. Catalytic systems employing ionic liquids (e.g., [BMIM][BF₄]) further enhance reaction efficiency while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N-ETHYLPYRROLIDINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form sulfoxide derivatives.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfoxide derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

The compound 3-(benzenesulfonyl)-N-ethylpyrrolidine-1-carboxamide is a pyrrolidine derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C14H17N2O2S

- Molecular Weight : 281.36 g/mol

- CAS Number : 1236272-68-6

Structural Characteristics

The compound's structure includes a pyrrolidine ring, a benzenesulfonyl group, and an ethyl substituent on the nitrogen atom. This configuration contributes to its biological activity and solubility properties.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Case Studies

- Metalloprotease Inhibition : Research indicates that pyrrolidine derivatives can act as inhibitors of metalloproteases, which are implicated in various diseases such as cancer and cardiovascular disorders. The compound's capacity to inhibit these enzymes could be explored further for therapeutic applications in treating related conditions .

Neuroscience

The compound may also have implications in neuroscience, particularly concerning neuroprotective effects. Studies on similar pyrrolidine compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Experimental Findings

- Neuroprotective Assays : In vitro assays have demonstrated that certain pyrrolidine derivatives can reduce neuronal cell death in models of oxidative stress, suggesting that this compound might exhibit similar protective qualities .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for assessing its viability as a drug candidate. Factors such as solubility, permeability, and metabolic stability are essential for determining its efficacy and safety profile.

| Property | Value |

|---|---|

| LogP | 2.67 |

| Polar Surface Area (Å) | 91 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 2 |

Synthetic Chemistry

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Its synthesis pathways are of interest for developing efficient methods to produce this compound in pharmaceutical settings.

Synthesis Pathway Example

A typical synthetic route may involve:

- Formation of the pyrrolidine ring through cyclization reactions.

- Introduction of the benzenesulfonyl group via sulfonation reactions.

- Final modification to attach the ethyl group at the nitrogen position.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-ETHYLPYRROLIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The pyrrolidine ring provides structural stability and enhances binding affinity. The compound can modulate various biochemical pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

- N-ethyl-3-(phenylsulfonyl)pyrrolidine-2-carboxamide

- N-ethyl-3-(phenylsulfonyl)pyrrolidine-1-sulfonamide

- N-ethyl-3-(phenylsulfonyl)pyrrolidine-1-thioamide

Uniqueness

3-(BENZENESULFONYL)-N-ETHYLPYRROLIDINE-1-CARBOXAMIDE is unique due to its specific combination of the sulfonyl group and the pyrrolidine ring. This combination provides a balance of reactivity and stability, making it a versatile scaffold for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an enzyme inhibitor further distinguish it from similar compounds.

Biological Activity

3-(Benzenesulfonyl)-N-ethylpyrrolidine-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a pyrrolidine ring substituted with a benzenesulfonyl group and an ethyl chain. Its molecular formula is C₁₃H₁₅N₃O₂S, indicating a relatively complex structure that contributes to its biological properties.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for various metabolic pathways. For instance, it may act as an inhibitor of certain proteases, which play a role in cellular signaling and apoptosis processes.

- Receptor Modulation : It may interact with various receptors in the central nervous system, potentially influencing neurotransmitter release and uptake.

Pharmacological Effects

The biological activity of this compound can be summarized in the following pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This suggests potential applications in treating infections.

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro, which may be beneficial for conditions such as arthritis or other inflammatory diseases.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Data Table: Biological Activity Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Neuroprotective | Protection against neuronal damage |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound, researchers tested its effects against various Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as a therapeutic agent for bacterial infections.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of this compound. Using a murine model of inflammation, researchers observed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in managing inflammatory diseases.

Case Study 3: Neuroprotection

A recent investigation into the neuroprotective effects revealed that this compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. The findings suggest a potential role in protecting against conditions such as Alzheimer’s disease.

Q & A

Q. What are the recommended synthetic routes for 3-(benzenesulfonyl)-N-ethylpyrrolidine-1-carboxamide?

A common method involves reacting pyrrolidine derivatives with benzenesulfonyl chloride under controlled conditions. For example, sulfonylation reactions typically require a base (e.g., pyridine or DMAP) to neutralize HCl byproducts. A stepwise approach includes:

- Sulfonylation : Reacting pyrrolidine-1-carboxamide with benzenesulfonyl chloride in anhydrous pyridine at room temperature for 2–4 hours.

- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradient) followed by recrystallization .

- Validation : Confirm product identity via H/C NMR and high-resolution mass spectrometry (HRMS).

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- Chromatography : HPLC or UPLC with UV detection to assess purity (≥95% by area normalization).

- Spectroscopy : FT-IR to confirm sulfonyl (SO) and carboxamide (C=O) functional groups; H/C NMR for structural elucidation.

- Mass Spectrometry : HRMS for molecular formula confirmation.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting stability or reactivity results)?

Contradictions often arise from contextual factors (e.g., solvent polarity, temperature). To address this:

- Iterative Analysis : Replicate experiments under standardized conditions, documenting variables like humidity and light exposure. Use statistical tools (ANOVA) to identify outliers .

- Contradiction Framework : Apply materialist dialectics to distinguish principal vs. secondary contradictions (e.g., intrinsic molecular instability vs. external experimental artifacts) .

- Cross-Validation : Compare results with alternative methods (e.g., computational DFT calculations for reaction pathways) .

Q. What experimental designs are suitable for studying long-term stability under varying environmental conditions?

Adopt a longitudinal panel design :

- Time Points : Test stability at T0 (baseline), T1 (1 week), T2 (1 month), and T3 (6 months).

- Conditions : Expose samples to controlled stressors (e.g., UV light, humidity, oxidative buffers).

- Metrics : Quantify degradation products via LC-MS and monitor functional group integrity with FT-IR.

- Analysis : Use structural equation modeling (SEM) to assess time-dependent degradation pathways .

Q. How can researchers balance open data sharing with ethical constraints in collaborative studies?

- De-identification : Remove sensitive metadata (e.g., proprietary synthesis protocols) while retaining structural data.

- Controlled Access : Use repositories with embargo options (e.g., Zenodo) to delay public release until patent filings are complete.

- Ethical Frameworks : Align with guidelines for anonymizing experimental workflows, ensuring compliance with data protection laws (e.g., GDPR) .

Q. What methodologies enhance reproducibility in catalytic studies involving this compound?

- Standardized Protocols : Precisely document reaction parameters (e.g., catalyst loading, stirring speed).

- Negative Controls : Include reactions without the catalyst to confirm its necessity.

- Collaborative Validation : Share samples with independent labs for cross-institutional verification .

Methodological Notes

- Data Contradictions : When conflicting results emerge, prioritize identifying the "principal contradiction" (e.g., a reactive intermediate dominating outcomes) over secondary factors like solvent purity .

- Iterative Design : Qualitative research principles (e.g., constant comparative analysis) can refine hypotheses during exploratory synthesis .

- Ethical Data Use : Reference institutional review boards (IRBs) for guidance on anonymizing datasets without compromising scientific utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.